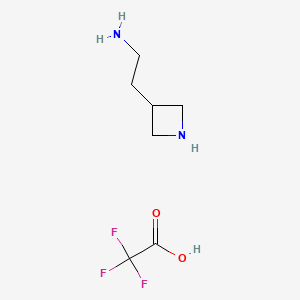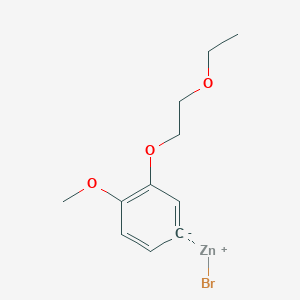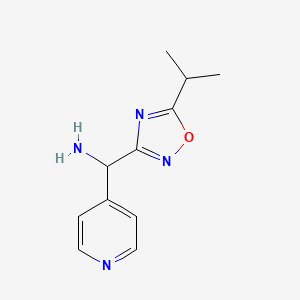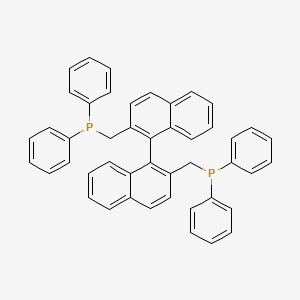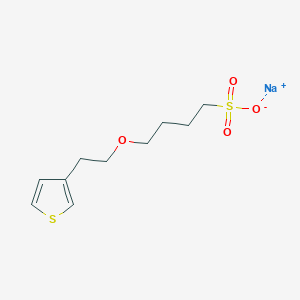![molecular formula C9H16O B14884824 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol](/img/structure/B14884824.png)
2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol is an organic compound with the molecular formula C9H16O. It is a bicyclic alcohol, which means it contains two fused rings in its structure. This compound is also known as norbornyl ethanol due to its norbornane backbone. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol typically involves the reduction of 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under appropriate conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in ether.
Major Products Formed
Oxidation: 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-one.
Reduction: 2-(Bicyclo[2.2.1]heptan-1-yl)ethane.
Substitution: 2-(Bicyclo[2.2.1]heptan-1-yl)ethyl chloride or bromide.
科学的研究の応用
2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. Its bicyclic structure provides rigidity, which can influence its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol:
Bicyclo[2.2.1]heptan-2-one:
Bicyclo[2.2.1]heptane: This is the parent hydrocarbon of the norbornane family.
Uniqueness
2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol is unique due to its specific hydroxyl group position, which imparts distinct chemical properties and reactivity compared to its analogs. Its structure allows for specific interactions in chemical and biological systems, making it valuable in various applications.
特性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC名 |
2-(1-bicyclo[2.2.1]heptanyl)ethanol |
InChI |
InChI=1S/C9H16O/c10-6-5-9-3-1-8(7-9)2-4-9/h8,10H,1-7H2 |
InChIキー |
JCXURIRFVUOSAP-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


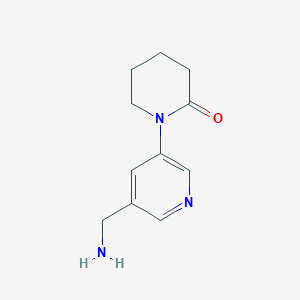
![N-(2,5-dimethoxyphenyl)-3-[(E)-2-phenylethenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14884754.png)
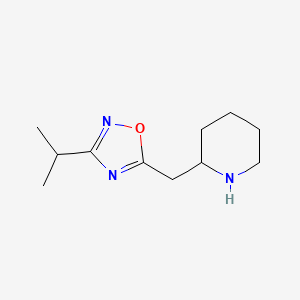
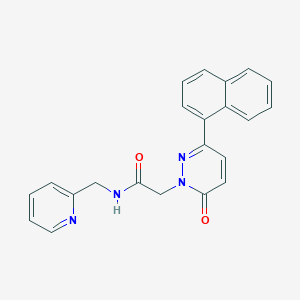
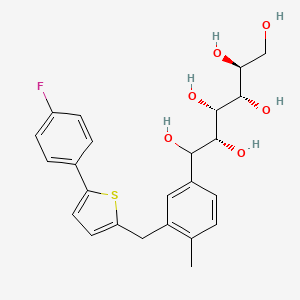
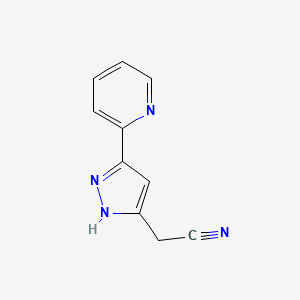
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
![2-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14884792.png)
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
